CRS3123 dihydrochloride
Vue d'ensemble
Description
CRS3123 dihydrochloride is an investigational drug that has been used in trials studying the treatment of Clostridium Difficile Infection . It is a novel small molecule that potently inhibits methionyl-tRNA synthetase of Clostridioides difficile . It has potent activity against C. difficile and aerobic Gram-positive bacteria but little activity against Gram-negative bacteria, including anaerobes .
Molecular Structure Analysis
The molecular structure of CRS3123 dihydrochloride consists of several reactive amino groups on the molecule . The absorbed drug was glucuronidated at these reactive amino groups, which precluded accurate pharmacokinetic analysis of the parent drug .
Physical And Chemical Properties Analysis
The molecular weight of CRS3123 dihydrochloride is 586.17 . It is a solid substance and should be stored at 4°C in a dry, sealed environment . The solubility of CRS3123 dihydrochloride in DMSO is 100 mg/mL (ultrasonic and warming and heat to 60°C) .
Applications De Recherche Scientifique
Treatment of Clostridium difficile Infections
REP3123 has been developed as a new antibiotic to treat Clostridium difficile infections . It has shown activity against a collection of 108 clinical isolates of C. difficile and against epidemic, moxifloxacin-resistant BI/NAP1/027 strains . The compound targets C. difficile with high specificity and selectivity .
Inhibition of Methionyl-tRNA Synthetase (MetRS)
REP3123 is a novel inhibitor of methionyl-tRNA synthetase (MetRS) . It targets C. difficile MetRS with a calculated inhibition constant (Ki) of 0.020 nM, and selectivity was >1000-fold over human mitochondrial and cytoplasmic MetRS .
Inhibition of Protein Synthesis
The specific mode of action within bacterial cells was demonstrated by macromolecular synthesis assays that showed inhibition of protein synthesis by REP3123 .
Treatment of Aerobic Gram-positive Infections
The spectrum of activity of REP3123 includes clinically important aerobic Gram-positive cocci such as Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis, and Enterococcus faecium .
Clinical Trials for Clostridioides Difficile Infection
CRS3123 has been evaluated in a Phase 2 clinical trial for the treatment of adults with a primary episode or first recurrence of Clostridioides Difficile Infection .
Inhibition of Toxin Production and Sporulation
CRS3123 has potential advantages over current CDI therapies. It has been found to inhibit toxin production , potentially leading to lower morbidity and mortality, and faster resolution of symptoms. It also inhibits sporulation , potentially leading to lower rates of transmission and recurrence .
Safety and Tolerability Studies
CRS3123 has been evaluated in a multiple-ascending-dose placebo-controlled phase 1 trial with thirty healthy participants to determine the safety, tolerability, and pharmacokinetics of CRS3123 .
Narrow-Spectrum Antibiotic
CRS3123 is a potent and orally active narrow-spectrum antibiotic . It has potent activity against all clinical isolates of C. difficile and aerobic Gram-positive bacteria but little activity against Gram-negative bacteria, including anaerobes .
Safety And Hazards
CRS3123 dihydrochloride was generally safe and well tolerated in a phase 1 study . The most frequent adverse events were decreased hemoglobin, headache, and abnormal urine analysis; all adverse events in the active-treatment groups were mild to moderate, and their frequency did not increase with dose .
Propriétés
IUPAC Name |
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Br2N3O2S.2ClH/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19;;/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25);2*1H/t14-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJABMYSJSDCBO-FMOMHUKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
REP 3123 dihydrochloride | |
CAS RN |
1013915-99-5 | |
Record name | CRS-3123 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013915995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CRS-3123 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF2P0Y7Y0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.